molecular formula C28H46O3 B030100 Cerevisterol CAS No. 516-37-0

Cerevisterol

Cat. No.: B030100
CAS No.: 516-37-0
M. Wt: 430.7 g/mol
InChI Key: ARXHRTZAVQOQEU-BRVLHLJYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactions. . The synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as yeast and fungi. The process includes fermentation, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cerevisterol undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives and other sterol analogs .

Scientific Research Applications

Cerevisterol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:

This compound stands out due to its unique combination of hydroxyl groups and its specific bioactive properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Cerevisterol, a sterol compound primarily derived from fungi such as Trametes gibbosa and Trametes elegans, exhibits a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is classified as an ergostane-type steroid, characterized by its unique structural features that contribute to its biological functions. Its chemical formula is C27H46OC_{27}H_{46}O, and it is structurally related to ergosterol, which is known for various bioactive properties in medicinal applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against several pathogenic microorganisms. A study reported the minimum inhibitory concentrations (MICs) of this compound against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Salmonella typhi2550
Staphylococcus aureus25100
Enterococcus faecalis50200
Aspergillus niger25100

This compound not only inhibits the growth of these pathogens but also modifies the resistance mechanisms of bacteria, enhancing the efficacy of conventional antibiotics like erythromycin and ampicillin at sub-inhibitory concentrations .

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In experiments using mouse peritoneal macrophages, this compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound reduces the expression of inflammatory cytokines including TNF-α, IL-1β, and IL-6 through the inhibition of key signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)
  • Mitogen-Activated Protein Kinases (MAPK)
  • Activator Protein-1 (AP-1)

The suppression of these pathways indicates that this compound may be effective in treating conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its anti-inflammatory effects involves several biochemical pathways:

  • Inhibition of iNOS and COX-2 : this compound significantly decreases the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial enzymes in inflammatory responses.
  • Nrf2 Activation : this compound promotes the nuclear translocation of Nrf2, a transcription factor that regulates antioxidant genes, thereby enhancing cellular defense against oxidative stress .
  • Cytokine Modulation : The compound modulates the production of various cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its role in regulating immune responses.

Case Studies and Research Findings

Several studies have explored the diverse applications of this compound:

  • Antimicrobial Resistance Modification : Research has shown that this compound can modify the activity of common antibiotics, potentially offering a strategy to combat antibiotic resistance .
  • Inflammation Models : In LPS-stimulated macrophages, this compound treatment resulted in significant reductions in pro-inflammatory cytokine levels, suggesting its therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045318
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-37-0
Record name Cerevisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerevisterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerevisterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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